3,3,3-Trifluoropropanal dimethylacetal basic properties
3,3,3-Trifluoropropanal dimethylacetal basic properties
An In-depth Technical Guide to the Basic Properties of 3,3,3-Trifluoropropanal Dimethylacetal
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,3-Trifluoropropanal dimethylacetal, also known as 1,1,1-Trifluoro-3,3-dimethoxypropane, is a valuable fluorinated building block in organic synthesis. Its structure incorporates a trifluoromethyl group, which can significantly alter the physicochemical properties of molecules, including metabolic stability, lipophilicity, and bioavailability.[1] This compound serves as a stable, masked form of 3,3,3-trifluoropropanal, an aldehyde that can be readily liberated under acidic conditions for subsequent reactions.[1] The stability of the dimethylacetal protecting group under basic conditions makes it a versatile reagent in multi-step syntheses.[1] Its primary application lies in the introduction of the 3,3,3-trifluoropropyl group into a wide range of molecules, making it of particular interest in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2]
Core Properties
The fundamental physical and chemical properties of 3,3,3-Trifluoropropanal dimethylacetal are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C5H9F3O2 | [1] |
| Molecular Weight | 164.13 g/mol | [1] |
| IUPAC Name | 1,1,1-Trifluoro-3,3-dimethoxypropane | [1][3] |
| CAS Number | 116586-94-8 | [3] |
| Physical State | Liquid at room temperature | [1] |
| Boiling Point | 120-125°C (at atmospheric pressure) | [4] |
| 86°C | [3] | |
| Density | 1.124 g/mL (Predicted) | [1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane) | [1] |
| Spectroscopic Data | ||
| ¹H NMR | Acetal protons appear as a singlet at δ 3.3–3.5 ppm. | [4] |
| ¹⁹F NMR | A singlet at δ -65 ppm confirms the CF₃ group. | [4] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, characterization, and deprotection of 3,3,3-Trifluoropropanal dimethylacetal are outlined below.
Synthesis: Pd/C-Catalyzed Acetalization of 3,3,3-Trifluoropropene
An atom-economical method for the synthesis of 3,3,3-Trifluoropropanal dimethylacetal involves the palladium-catalyzed reaction of 3,3,3-trifluoropropene with methanol.[4]
-
Reagents:
-
Procedure:
-
Charge a suitable reaction vessel with methanol and 5 mol% Pd/C catalyst.
-
Introduce 3,3,3-trifluoropropene into the reaction mixture.
-
Heat the mixture to 60°C and stir for 24 hours.[4]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS).
-
Upon completion, filter the reaction mixture to remove the Pd/C catalyst. The catalyst can be recycled.
-
Isolate the product by distillation of the filtrate under reduced pressure (40–50°C, 10 mmHg).[4] This method can achieve yields greater than 85%.[4]
-
Purification
-
Fractional Distillation: The crude product can be purified by fractional distillation at atmospheric pressure, collecting the fraction boiling between 120-125°C.[4]
-
Silica Gel Chromatography: For higher purity, silica gel chromatography can be employed using a solvent system such as hexane/ethyl acetate (9:1) to remove any unreacted starting materials or byproducts.[4]
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to assess the purity of the product and to detect any trace amounts of the corresponding aldehyde, which would indicate instability or incomplete reaction.[4]
Deprotection to 3,3,3-Trifluoropropanal
The acetal can be readily hydrolyzed to the corresponding aldehyde under acidic conditions.
-
Reagents:
-
3,3,3-Trifluoropropanal dimethylacetal
-
Acetic acid
-
Catalyst (e.g., sulfuric acid, hydrochloric acid, p-toluenesulfonic acid)
-
-
Procedure:
-
In a three-necked flask, combine 3,3,3-Trifluoropropanal dimethylacetal, acetic acid, and a catalytic amount of a strong acid. The molar ratio of the acetal to acetic acid to catalyst is typically 1:(2-2.5):(0.1-0.6).
-
Heat the reaction mixture to a temperature between 90°C and 140°C.
-
Stir the reaction for 2 to 8 hours.
-
The resulting 3,3,3-trifluoropropionaldehyde can then be isolated.
-
Visualized Workflows and Applications
Synthesis and Deprotection Workflow
The following diagram illustrates the synthetic pathway from 3,3,3-trifluoropropene to the versatile aldehyde, 3,3,3-trifluoropropanal, via the dimethylacetal intermediate.
Role as a Synthetic Building Block
3,3,3-Trifluoropropanal dimethylacetal serves as a key intermediate for incorporating the trifluoropropyl moiety into more complex molecules. The deprotection step unmasks the reactive aldehyde functionality, which can then participate in a variety of carbon-carbon bond-forming reactions.
Chemical Reactivity and Applications
The chemical behavior of 3,3,3-Trifluoropropanal dimethylacetal is dominated by the reactivity of the trifluoromethyl group and the acetal functional group.
-
Electrophilic Nature: The electron-withdrawing trifluoromethyl group enhances the electrophilic character of the molecule, making it reactive towards nucleophiles.[1]
-
Stability: The dimethylacetal is stable under basic and neutral conditions, allowing for chemical modifications on other parts of a molecule without affecting the masked aldehyde.
-
Deprotection: As detailed in the experimental protocols, the acetal is readily cleaved under acidic conditions to liberate the aldehyde, which can then be used in subsequent reactions such as oxidations, reductions, and carbon-carbon bond formations.[1]
-
Applications in Drug Development: The introduction of the 3,3,3-trifluoropropyl group is a common strategy in medicinal chemistry to improve a drug candidate's metabolic stability, bioavailability, and binding affinity. This makes 3,3,3-Trifluoropropanal dimethylacetal a valuable reagent in the synthesis of novel pharmaceuticals.[2]
-
Materials Science: The stability conferred by the trifluoromethyl group makes this compound a candidate for the synthesis of advanced polymers and coatings with high chemical resistance.[1]
Safety Information
While specific safety data for 3,3,3-Trifluoropropanal dimethylacetal is limited, the safety precautions for its deprotected form, 3,3,3-Trifluoropropanal, should be considered. 3,3,3-Trifluoropropanal is classified as harmful if swallowed and may cause skin and serious eye irritation. It is also a flammable liquid and vapor. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling 3,3,3-Trifluoropropanal dimethylacetal and its derivatives. All manipulations should be carried out in a well-ventilated fume hood.
